molecular formula C9H11NO B14694670 9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde CAS No. 34668-54-7

9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde

Cat. No.: B14694670
CAS No.: 34668-54-7
M. Wt: 149.19 g/mol
InChI Key: KCJXPTVMHWTPFQ-UHFFFAOYSA-N
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Description

9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde is a bicyclic compound that features a nitrogen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde typically involves cycloaddition reactions. One effective method is the [6π + 2π]-cycloaddition of N-substituted azepines catalyzed by transition metal complexes such as cobalt (II) acetylacetonate . This reaction can be performed under a dry argon atmosphere to ensure the purity of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde involves its interaction with molecular targets such as nicotinic acetylcholine receptors. By binding to these receptors, the compound can modulate neurotransmitter release and influence neural signaling pathways . This interaction is crucial for its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

    Anatoxin-a: A potent nicotinic acetylcholine receptor agonist.

    Pinnamine: Another alkaloid with similar structural features.

    Bis-homoepibatidine: Known for its high affinity for nicotinic receptors.

Uniqueness: 9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde stands out due to its unique bicyclic structure, which imparts specific chemical and biological properties.

Properties

CAS No.

34668-54-7

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

9-azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde

InChI

InChI=1S/C9H11NO/c11-7-10-8-3-1-2-4-9(10)6-5-8/h1-4,7-9H,5-6H2

InChI Key

KCJXPTVMHWTPFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC=CC1N2C=O

Origin of Product

United States

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